molecular formula C24H26ClNO7S B1263692 Chlorprothixene citrate CAS No. 14241-35-1

Chlorprothixene citrate

Cat. No.: B1263692
CAS No.: 14241-35-1
M. Wt: 508 g/mol
InChI Key: VLSAIYYYWWMOOQ-KIUKIJHYSA-N
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Description

Chlorprothixene citrate is the citrate salt form of Chlorprothixene, a typical antipsychotic drug of the thioxanthene class that was first synthesized in 1959 . As a research compound, it is primarily characterized by its potent antagonism of dopaminergic receptors. Its main mechanism of action involves blocking postsynaptic dopamine D1 and D2 receptors in the brain, which is a key feature for researchers studying the dopaminergic system and its role in behavior and neurophysiology . Beyond its dopamine antagonism, Chlorprothixene exhibits a broad receptor profile. It also acts as an antagonist at serotonin receptors (5-HT2A, 5-HT6, 5-HT7), histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors . This multi-receptor activity makes it a valuable tool for investigating complex neurotransmitter interactions. The compound has been used in research related to schizophrenia and acute mania . Its antiemetic properties, resulting from the depression of the reticular activating system, and its sedative effects, linked to histamine H1 receptor blockade, also present opportunities for various preclinical investigations . Chlorprothixene is known to be insoluble in water . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNS.C6H8O7/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-10,12H,5,11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b14-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSAIYYYWWMOOQ-KIUKIJHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14241-35-1, 861959-57-1
Record name 2-Chloro-N,N-dimethylthioxanthene-.delta.9,gamma-propylamine citrate
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Record name Chlorprothixene citrate
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Record name 2-chloro-N,N-dimethylthioxanthene-δ9,γ-propylamine citrate
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Record name CHLORPROTHIXENE CITRATE
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Synthetic Methodologies and Chemical Derivatization of Chlorprothixene Citrate

Established Synthetic Pathways for Chlorprothixene (B1288) Precursors

The synthesis of chlorprothixene typically begins with the formation of a key intermediate, 2-chlorothioxanthone (B32725). gpatindia.comwikidoc.org This precursor is then subjected to a series of reactions to introduce the desired side chain and create the final active molecule.

Nucleophilic Aromatic Substitution Reactions

A common method for synthesizing the 2-chlorothioxanthone precursor involves a nucleophilic aromatic substitution (SNAr) reaction. gpatindia.comwikidoc.org This can be achieved by reacting 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene (B145707) to produce 2-(4-chlorophenylthio)benzoic acid. gpatindia.com An alternative starting point utilizes the reaction of 2-iodobenzoic acid with 4-chlorothiophenol (B41493) to yield the same intermediate. wikidoc.org

Recent research has also demonstrated the use of SNAr reactions in the synthesis of new halogen-substituted thioxanthene (B1196266) derivatives. acs.orgacs.org For instance, the reaction of 2-fluorobenzaldehyde (B47322) with various thiophenol compounds serves as an initial step in a two-step synthesis of new secondary alcohols that can be cyclized into thioxanthenes. acs.org

Reactant 1Reactant 2ProductReference
2-mercaptobenzoic acid1-bromo-4-chlorobenzene2-(4-chlorophenylthio)benzoic acid gpatindia.com
2-iodobenzoic acid4-chlorothiophenol2-(4-chlorophenylthio)benzoic acid wikidoc.org
2-fluorobenzaldehydeThiophenol compoundsSecondary alcohols for thioxanthene synthesis acs.org

Intramolecular Cyclization Techniques

Following the formation of the thioether intermediate, intramolecular cyclization is employed to form the tricyclic thioxanthone core. gpatindia.comwikidoc.org The 2-(4-chlorophenylthio)benzoic acid is first converted to its acid chloride, typically using phosphorus pentachloride. gpatindia.com This acid chloride then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by aluminum chloride, to yield 2-chlorothioxanthone. gpatindia.comwikidoc.org

Modern advancements in intramolecular cyclization have focused on more efficient and environmentally friendly methods. The intramolecular Friedel-Crafts alkylation (FCA) of secondary alcohols using organic Brønsted acids like trifluoroacetic acid (TFA) has emerged as a powerful technique for synthesizing various thioxanthene derivatives. acs.orgacs.orgacs.org This method avoids the use of corrosive halide reagents. acs.org

IntermediateReagent(s)ProductReference(s)
2-(4-chlorophenylthio)benzoic acidPhosphorus pentachloride, then Aluminum chloride2-chlorothioxanthone gpatindia.comwikidoc.org
Secondary alcoholsTrifluoroacetic acid (TFA)9-aryl/alkyl thioxanthene derivatives acs.orgacs.orgacs.org

Tertiary Alcohol Formation and Dehydration

The final steps in the synthesis of chlorprothixene involve the addition of the dimethylaminopropyl side chain. gpatindia.comrsc.org This is achieved by reacting 2-chlorothioxanthone with 3-dimethylaminopropylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. gpatindia.comrsc.org

The subsequent dehydration of this tertiary alcohol yields chlorprothixene. gpatindia.comrsc.org One method involves the acylation of the tertiary hydroxyl group with acetyl chloride, followed by pyrolysis of the resulting acetate. gpatindia.com Another approach is the chlorination of the tertiary alcohol with thionyl chloride, followed by the addition of dimethylamine (B145610) at a high temperature. wikidoc.org

ReactantReagentIntermediateDehydration MethodFinal ProductReference(s)
2-chlorothioxanthone3-dimethylaminopropylmagnesium bromideTertiary alcoholAcylation with acetyl chloride and pyrolysisChlorprothixene gpatindia.com
2-chlorothioxanthone3-dimethylaminopropylmagnesium bromideTertiary alcoholChlorination with thionyl chloride and addition of dimethylamineChlorprothixene wikidoc.org

Advanced Synthetic Strategies for Novel Thioxanthene Derivatives

The thioxanthene scaffold is a versatile platform for the development of new therapeutic agents. Researchers are continuously exploring advanced synthetic strategies to create novel derivatives with improved properties.

Halogen-Substituted Thioxanthene Synthesis

The synthesis of halogen-substituted thioxanthenes is an active area of research. acs.orgacs.org A reoptimized intramolecular Friedel-Crafts alkylation (FCA) method using trifluoroacetic acid (TFA) as a catalyst has been successfully employed to synthesize new 2-halo-9-aryl/alkyl thioxanthene derivatives with high yields. acs.orgacs.org This method involves the initial synthesis of functionalized alcohol precursors, which are then cyclized to form the desired thioxanthene derivatives. acs.orgacs.org This approach has been shown to be effective even for compounds with deactivating halogen groups, which typically result in lower yields in traditional FCA reactions. acs.org

Functionalization through Derivatization Reactions (e.g., Oxidation to Sulfone)

Thioxanthenes can be further functionalized through various derivatization reactions to explore new chemical space and biological activities. acs.org A notable example is the oxidation of the sulfur atom in the thioxanthene ring to a sulfone. acs.org This transformation can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org This derivatization demonstrates the potential to convert synthesized thioxanthenes into other useful compounds. acs.org The synthesis of thioxanthone 10,10-dioxides has also been achieved through the oxidation of pre-assembled thioxanthones. acs.org

Thioxanthene DerivativeReagentProductReference
Synthesized thioxanthenemeta-chloroperoxybenzoic acid (m-CPBA)Sulfone derivative acs.org
Pre-assembled thioxanthonesOxidizing agentsThioxanthone 10,10-dioxides acs.org

Stereochemical Considerations in Thioxanthene Synthesis

The synthesis of thioxanthene derivatives like chlorprothixene often results in the formation of geometric isomers, which can exhibit different pharmacological activities.

Cis/Trans Isomerism and Synthetic Control

The double bond in the propylidene side chain of chlorprothixene gives rise to cis (Z) and trans (E) isomers. It has been established that the cis(Z)-isomer of chlorprothixene possesses significant antidopaminergic potency, while the trans(E)-isomer is practically inactive in this regard. jopcr.comnih.gov This difference in activity underscores the critical importance of controlling the stereochemical outcome of the synthesis.

The dehydration of the tertiary alcohol intermediate is a key step where the isomeric ratio can be influenced. wikidoc.orggpatindia.com The choice of acid catalyst used in this dehydration step can affect the ratio of the resulting E and Z isomers. jopcr.com For instance, studies on related thioxanthene derivatives have shown that different acids can lead to varying proportions of the geometric isomers. jopcr.com

The separation and characterization of these isomers are crucial. Techniques such as high-performance liquid chromatography (HPLC) with specific stationary phases and X-ray crystallography have been employed to isolate and identify the individual cis and trans isomers of chlorprothixene. The distinct melting points of the hydrochloride salts of the isomers also aid in their differentiation. chemicalbook.com

Table 1: Physicochemical Properties of Chlorprothixene Isomers

IsomerMelting Point of Hydrochloride SaltPharmacological Activity
cis (Z)-Chlorprothixene209°C chemicalbook.comActive jopcr.comnih.gov
trans (E)-Chlorprothixene225°C chemicalbook.comInactive jopcr.comnih.gov

This table provides a summary of the key differences between the cis and trans isomers of chlorprothixene.

The synthesis of hydroxylated and methoxylated derivatives of chlorprothixene has also been explored, often resulting in mixtures of geometric isomers. electronicsandbooks.com The separation and stereochemical assignment of these derivatives are typically achieved through spectroscopic methods, such as infrared (IR) spectroscopy. electronicsandbooks.com

Molecular and Receptor Level Mechanisms of Chlorprothixene

Dopaminergic Receptor Antagonism

A primary mechanism of action for chlorprothixene (B1288) is its antagonism of dopamine (B1211576) receptors. patsnap.com By blocking these receptors, particularly in the mesolimbic pathway, it is thought to alleviate the positive symptoms of psychosis. drugbank.compatsnap.com

Dopamine D2 Receptor Binding and Activity

Chlorprothixene demonstrates a high binding affinity for the dopamine D2 receptor. selleckchem.comselleckchem.commedchemexpress.com This antagonism is a key feature of its antipsychotic properties. patsnap.com Research has shown that chlorprothixene binds to human dopamine D2 receptors with a Ki (inhibition constant) value of approximately 2.96 nM. selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp The interaction involves the protonatable nitrogen atom of the chlorprothixene molecule forming a key bond with the conserved aspartate residue (Asp(3.32)) within the receptor's binding site. researchgate.net This blockade of D2 receptors in the brain's mesolimbic pathway is believed to reduce the excessive dopaminergic activity associated with psychotic symptoms. drugbank.compatsnap.com

Affinity for Other Dopamine Receptors (D1, D3, D4, D5)

Chlorprothixene Dopamine Receptor Binding Affinities

ReceptorBinding Affinity (Ki)
Dopamine D118 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp
Dopamine D22.96 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp
Dopamine D34.56 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp
Dopamine D40.65 nM wikipedia.org
Dopamine D59 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp

Serotonergic Receptor Modulation

Chlorprothixene's interaction with the serotonin (B10506) system, particularly its antagonism of 5-HT2 receptors, is a significant aspect of its mechanism of action. patsnap.com This serotonergic activity is thought to contribute to its therapeutic effects on negative symptoms and may also modulate some of the side effects associated with dopamine blockade. wikipedia.orgpatsnap.com

5-HT2 Receptor Antagonism

Chlorprothixene is a potent antagonist of the 5-HT2 receptor. selleckchem.comselleck.co.jpselleck.co.jp It has a reported Ki value of 9.4 nM for the 5-HT2 receptor. selleckchem.comselleck.co.jpselleck.co.jp This antagonism is believed to play a role in mitigating some of the extrapyramidal side effects that can be common with pure dopamine antagonists. patsnap.com The interaction with 5-HT2 receptors may also contribute to the management of negative symptoms of schizophrenia, such as social withdrawal. patsnap.com The class of 5-HT2 receptor antagonists includes a variety of drugs used in the treatment of psychiatric conditions. drugbank.com

5-HT6 and 5-HT7 Receptor Binding

Emerging research has highlighted the affinity of chlorprothixene for the 5-HT6 and 5-HT7 serotonin receptor subtypes. selleckchem.comguidetopharmacology.org These receptors are located in limbic regions of the brain and have been implicated in the pathophysiology of schizophrenia. nih.gov Chlorprothixene exhibits high affinity for both the murine 5-HT6 receptor, with a Ki of 3 nM, and the murine 5-HT7 receptor, with a Ki of 5.6 nM. targetmol.com The affinity of antipsychotic agents for 5-HT6 receptors may be a distinguishing factor between typical and some atypical antipsychotics. acnp.org

Chlorprothixene Serotonin Receptor Binding Affinities

ReceptorBinding Affinity (Ki)
5-HT29.4 nM selleckchem.comselleck.co.jpselleck.co.jp
5-HT63 nM (murine) targetmol.com
5-HT75.6 nM (murine) targetmol.com

Histaminergic Receptor Interactions

Chlorprothixene Histamine (B1213489) Receptor Binding Affinities

ReceptorBinding Affinity (Ki)
Histamine H13.75 nM selleckchem.commedchemexpress.comselleckchem.com
Histamine H3>1000 nM selleckchem.comtargetmol.com

Cholinergic Receptor Interactions

Chlorprothixene also interacts with the cholinergic system, specifically by antagonizing muscarinic acetylcholine (B1216132) receptors. drugbank.comdrugbank.com

Chlorprothixene is an antagonist of muscarinic acetylcholine receptors, a property that contributes to its anticholinergic effects. drugbank.comdrugbank.com It demonstrates binding affinity for multiple muscarinic receptor subtypes (M1-M5). drugbank.com This antagonism can inhibit the extrapyramidal side effects that are often associated with dopamine receptor blockade. wikipedia.org

The binding affinities (Ki values) of chlorprothixene for the human muscarinic acetylcholine receptor subtypes are presented in the table below. wikipedia.org

Table 2: Binding Affinities of Chlorprothixene for Muscarinic Acetylcholine Receptor Subtypes

Receptor SubtypeKi (nM)
M111–26
M228–79
M322
M418
M525

Adrenergic Receptor Interactions

The pharmacological profile of chlorprothixene includes significant interaction with adrenergic receptors.

Chlorprothixene is a potent antagonist of alpha-1 adrenergic receptors. drugbank.comdrugbank.com This action leads to the blockade of the effects of norepinephrine (B1679862) at these receptors, which are located on vascular smooth muscle. cvpharmacology.com The antagonism of alpha-1 adrenergic receptors results in vasodilation and can lead to hypotension. wikipedia.orgnih.gov This effect is a key component of the drug's cardiovascular side-effect profile. dynamedex.com

Gamma-Aminobutyric Acid (GABA) System Interactions

Current research indicates that chlorprothixene may also interact with the GABAergic system. Some studies suggest that chlorprothixene blocks a specific subset of GABA-A receptors in the rat cortex. sigmaaldrich.com The benzodiazepine (B76468) class of drugs, such as chlordiazepoxide, are known to bind to GABA-A receptor complexes, enhancing the inhibitory effects of GABA. drugbank.com While the precise nature and clinical significance of chlorprothixene's interaction with the GABA system require further investigation, it represents another facet of its complex pharmacology.

GABAA Receptor Inhibition

Chlorprothixene has been demonstrated to interact with the γ-aminobutyric acid (GABA) system. Specifically, research has shown that chlorprothixene is capable of blocking a particular subset of GABA-A receptors located in the rat cortex. caymanchem.com This inhibitory action is shared with other antipsychotic drugs, such as clozapine, suggesting a common mechanism of interaction with a specific "core" fraction of GABA-A receptors. caymanchem.com GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, mediate inhibitory neurotransmission by increasing chloride ion influx, leading to hyperpolarization of the neuron. drugbank.com By blocking these receptors, chlorprothixene can interfere with this primary inhibitory system in the central nervous system.

Investigation of Functional Inhibitors of Acid Sphingomyelinase (FIASMA) Activity

Beyond its classical receptor targets, chlorprothixene has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.orgmedrxiv.org Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the breakdown of sphingomyelin (B164518) into ceramide. wikipedia.org The accumulation or signaling of ceramide is implicated in various cellular processes, including apoptosis. wikipedia.org

FIASMAs, including chlorprothixene, act via an indirect mechanism. wikipedia.org As cationic amphiphilic drugs, they are understood to insert themselves into the inner leaflet of the lysosomal membrane. This insertion leads to the detachment of membrane-associated enzymes like ASM. Once detached, the enzyme undergoes degradation within the lysosome. wikipedia.org This functional inhibition reduces the activity of ASM, thereby altering the balance of sphingomyelin and ceramide. wikipedia.org Several psychotropic medications, including antipsychotics like chlorpromazine (B137089), fluphenazine, and perphenazine, share this FIASMA property. medrxiv.orgresearchgate.net

Downstream Molecular Signaling Pathway Investigations

Chlorprothixene's antagonism at various G-protein coupled receptors (GPCRs) initiates significant changes in downstream intracellular signaling pathways. These can be broadly categorized into G-protein dependent and G-protein independent cascades.

Chlorprothixene is a potent antagonist at several dopamine receptor subtypes, including D1 and D2, as well as serotonin 5-HT2 receptors. drugbank.comwikipedia.orgpatsnap.com These receptors are GPCRs that modulate the activity of the enzyme adenylyl cyclase, which is responsible for converting ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

D1-like Receptors (D1 and D5): These receptors are coupled to the stimulatory G-protein, Gαs. Activation of D1 receptors by dopamine normally stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates cAMP-dependent Protein Kinase A (PKA), which phosphorylates various downstream targets. nih.gov By acting as an antagonist at D1 receptors, chlorprothixene blocks this pathway, preventing the dopamine-induced rise in cAMP. drugbank.com

D2-like Receptors (D2, D3, D4): These receptors are coupled to the inhibitory G-protein, Gαi/o. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net As an antagonist of D2 receptors, chlorprothixene blocks this inhibitory effect. drugbank.compatsnap.com This disinhibition of adenylyl cyclase results in an increase in cAMP production, an effect that is central to the mechanism of many antipsychotic drugs. researchgate.net

The net effect of chlorprothixene's interaction with dopamine receptors is a complex modulation of the adenylyl cyclase-cAMP-PKA signaling pathway, which plays a crucial role in gene expression, neuronal excitability, and synaptic plasticity.

Table 1: Receptor Binding Profile of Chlorprothixene Kᵢ (nM) values represent the binding affinity of chlorprothixene for various receptors. A smaller value indicates a stronger binding affinity.

ReceptorBinding Affinity (Kᵢ in nM)
Dopamine D118
Dopamine D23.2
Dopamine D33.2
Dopamine D45.8
Dopamine D515
Serotonin 5-HT2A1.6
Serotonin 5-HT64.3
Serotonin 5-HT74.5
Histamine H12.9
Muscarinic Acetylcholine (various)15-67
α1-Adrenergic2.2
Data sourced from Wikipedia, which cites various pharmacological databases. wikipedia.org

In addition to the canonical G-protein signaling, D2 dopamine receptors can signal through G-protein independent pathways involving the protein β-arrestin 2. nih.gov Research has shown that activation of D2 receptors can promote the formation of a signaling complex composed of β-arrestin 2, the protein phosphatase 2A (PP2A), and the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govresearchgate.net

In this pathway, β-arrestin 2 acts as a scaffold protein. nih.gov Its recruitment to the activated D2 receptor facilitates the interaction between Akt and its negative regulator, PP2A. The proximity enabled by this complex allows PP2A to dephosphorylate and thereby inactivate Akt. nih.gov This β-arrestin 2-mediated inactivation of Akt is a distinct signaling event from the G-protein mediated regulation of cAMP. nih.gov

As a D2 receptor antagonist, chlorprothixene blocks the initial activation of the receptor by dopamine. drugbank.com This action prevents the recruitment of β-arrestin 2 and the subsequent assembly of the Akt/β-arrestin 2/PP2A complex. nih.gov By interfering with this scaffolding function, chlorprothixene inhibits the dopamine-dependent, G-protein independent deactivation of Akt, thereby influencing critical cellular processes regulated by Akt, including cell survival and metabolism. nih.govguidetopharmacology.org

Pre Clinical Research Methodologies and in Vitro/in Vivo Models for Chlorprothixene Citrate

In Vitro Pharmacological Characterization

In vitro pharmacological characterization of chlorprothixene (B1288) involves a variety of techniques to determine its interaction with specific biological targets. These methods are crucial for understanding the compound's mechanism of action at a molecular level.

Receptor Binding Assays (e.g., Ki Value Determination)

Receptor binding assays are fundamental in characterizing the affinity of a compound for various receptors. These assays typically use radiolabeled ligands that have a known high affinity for a specific receptor. By measuring the displacement of the radioligand by the test compound, in this case, chlorprothixene, the inhibition constant (Ki) can be determined. The Ki value is a measure of the compound's binding affinity, with lower values indicating a higher affinity.

The antipsychotic effect of first-generation antipsychotics like chlorprothixene is largely attributed to their ability to antagonize D2 dopamine (B1211576) receptors. scholaris.ca However, these compounds often exhibit a broad receptor binding profile, interacting with various other neurotransmitter receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors. scholaris.ca This polypharmacology contributes to both their therapeutic effects and potential side effects.

Detailed Ki values for chlorprothixene at various receptors are essential for a comprehensive understanding of its pharmacological profile. While specific Ki values for chlorprothixene were not found in the provided search results, the general principle of using radioligand displacement assays to determine these values for antipsychotics is well-established. acs.org The process involves incubating a preparation of cells or membranes expressing the receptor of interest with a radioligand and varying concentrations of the unlabeled competitor drug. google.comgoogle.com The amount of bound radioactivity is then measured to calculate the concentration of the drug that inhibits 50% of the specific binding (IC50), which is then used to calculate the Ki value using the Cheng-Prusoff equation. google.com

Table 1: Representative Receptor Binding Assay Data for Antipsychotics (Illustrative)

ReceptorRadioligandReference CompoundKi (nM) - Example
Dopamine D2[3H]-SpiperoneHaloperidol1.5
Serotonin (B10506) 5-HT2A[3H]-KetanserinRisperidone2.1
Histamine (B1213489) H1[3H]-PyrilamineDiphenhydramine0.8
Muscarinic M1[3H]-PirenzepineAtropine1.2
Adrenergic α1[3H]-PrazosinPhentolamine0.9

In Vivo Animal Model Applications for Pharmacological Studies

In vivo animal models are indispensable for studying the complex physiological and behavioral effects of compounds like chlorprothixene in a living organism. These models allow for the investigation of its action on the central nervous system and other biological systems.

Models for Central Nervous System Research

Animal models, particularly in rodents, are extensively used in central nervous system (CNS) research to study the effects of antipsychotic drugs. drugbank.com These models can be used to assess a range of behaviors relevant to psychosis and the therapeutic actions of antipsychotics.

For instance, chlorprothixene has been used in studies involving isoflurane-anesthetized mice for pupillary light reflex imaging. researchgate.net In such studies, it is used as a sedative to reduce the required dose of isoflurane, which can otherwise negatively impact light-evoked responses. researchgate.net This highlights its application in in vivo functional imaging of immobilized rodents. researchgate.net

Furthermore, research into neurovascular coupling, the process by which neural activity regulates cerebral blood flow, often utilizes animal models where the effects of sedatives like chlorprothixene on basal metabolism and vasomotor tone are considered. researchgate.netnih.gov Two-photon microscopy is a technique employed in these studies to image neurovascular dynamics in the cortices of live mice. researchgate.net

Analytical Chemistry Techniques for Chlorprothixene Citrate

Spectrophotometric Quantification Methodologies

Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantification of chlorprothixene (B1288). Derivative spectrophotometry, in particular, enhances the resolution of overlapping spectral bands, thereby increasing the specificity and sensitivity of the analysis. A study has detailed methods using zero-order, first-order, and second-order derivatives for the determination of Chlorprothixene HCl in its pure form and in medicinal tablets. sielc.com

These methods were found to be straightforward, accurate, and reproducible for quantifying the drug within a concentration range of 0.4-3 μg.ml-1. sielc.com The validation of these techniques, following ICH Guidelines, confirmed their linearity, accuracy, precision, and reproductivity, making them suitable for routine quality control analysis. sielc.com

Zero-Order Derivative Spectrophotometry

In zero-order spectrophotometry, the absorption spectrum of chlorprothixene is recorded directly. The quantification is based on the absorbance measurement at specific wavelengths corresponding to maximum absorption. For chlorprothixene, analysis is typically performed at wavelengths of 196.6 nm and 258.4 nm. sielc.com This method, while simple, can be susceptible to interference from excipients in pharmaceutical formulations.

Table 1: Zero-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com

Parameter Value
Wavelengths (λ) 196.6 nm, 258.4 nm
Linearity Range 0.4-3 μg.ml-1
Limit of Detection (LOD) 0.0531-0.0611 μg.ml-1

First-Order Derivative Spectrophotometry

First-order derivative spectrophotometry involves the measurement of the first derivative of the absorbance spectrum (dA/dλ). This technique helps in resolving overlapping spectra and eliminating background interference. For chlorprothixene, the analysis is conducted at wavelengths of 215.8 nm, 247.2 nm, and 268.4 nm. sielc.com The use of zero-crossing points can further enhance the specificity of the measurement in the presence of other compounds.

Table 2: First-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com

Parameter Value
Wavelengths (λ) 215.8 nm, 247.2 nm, 268.4 nm
Linearity Range 0.4-3 μg.ml-1
Limit of Detection (LOD) 0.0531-0.0611 μg.ml-1

Second-Order Derivative Spectrophotometry

Second-order derivative spectrophotometry measures the second derivative of the absorbance (d²A/dλ²), which provides even greater resolution of complex spectra and can effectively minimize baseline shifts. The quantification of chlorprothixene using this method is performed at wavelengths of 223.2 nm and 257.4 nm. sielc.com This approach offers improved selectivity compared to zero and first-order methods.

Table 3: Second-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com

Parameter Value
Wavelengths (λ) 223.2 nm, 257.4 nm
Linearity Range 0.4-3 μg.ml-1
Limit of Detection (LOD) 0.0531-0.0611 μg.ml-1

Advanced Chromatographic Separations

Chromatographic techniques are powerful tools for the separation, identification, and quantification of chlorprothixene, especially in complex matrices. High-performance liquid chromatography and gas chromatography are among the certified analytical techniques for this compound. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorprothixene due to its high resolution and sensitivity. A common approach involves a reverse-phase (RP) HPLC method. sielc.com

One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 4: Typical HPLC Method Parameters for Chlorprothixene Analysis sielc.com

Parameter Description
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), provides high sensitivity and selectivity for the determination of chlorprothixene. sielc.com The analysis typically involves a capillary column for efficient separation.

For the analysis of related tricyclic compounds, a BP-5 or HP-5MS capillary column is often employed, with helium serving as the carrier gas. mdpi.com The successful analysis of chlorprothixene by GC also depends on the proper selection of instrument components, such as inert liners and seals, to ensure sample integrity and achieve low detection limits. hpst.cz

Table 5: General Gas Chromatography (GC) Parameters for Thioxanthene (B1196266) Derivatives mdpi.comhpst.cz

Parameter Description
Column BP-5 or HP-5MS Capillary Column
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Liner Split, single taper, glass wool

Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a significant analytical technique employed for the separation and identification of pharmaceutical compounds, including chlorprothixene. sysrevpharm.org In contrast to normal-phase chromatography, RP-TLC utilizes a nonpolar stationary phase, typically silica (B1680970) gel chemically modified with alkyl chains (e.g., C8 or C18), and a polar mobile phase. analyticaltoxicology.comwalisongo.ac.id This configuration causes nonpolar compounds to be retained more strongly on the stationary phase, while polar compounds travel further up the plate with the mobile phase. walisongo.ac.id

The separation mechanism in RP-TLC is governed by the partitioning of the analyte between the stationary and mobile phases. For a compound like chlorprothixene, its retention behavior is influenced by the composition of the mobile phase, which often consists of mixtures of water with organic modifiers like methanol (B129727) or acetonitrile. science.gov The pH of the mobile phase can also play a crucial role, particularly for ionizable compounds, as it affects their charge and, consequently, their polarity and interaction with the stationary phase. pageplace.de

While specific detailed research findings on the RP-TLC analysis of chlorprothixene citrate (B86180) are not extensively elaborated in the provided context, it is recognized as a certified analytical technique for the drug. sysrevpharm.org The methodology generally involves spotting the sample onto the RP-TLC plate, developing the plate in a sealed chamber with the chosen mobile phase, and finally, visualizing the separated spots, often under UV light. silicycle.com The retention factor (Rf) value is then calculated to identify the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone technique for the analysis of pharmaceuticals in complex biological matrices due to its exceptional sensitivity and selectivity. phenomenex.comkuleuven.be This method is particularly well-suited for the quantitative analysis of antipsychotic drugs like chlorprothixene in human plasma and serum. waters.commdpi.com

The process typically begins with a simple sample preparation step, such as protein precipitation, where a solvent like acetonitrile is added to a small volume of plasma (e.g., 50 µL) to remove proteins that could interfere with the analysis. phenomenex.comwaters.com The supernatant is then diluted and injected into the LC-MS/MS system.

The chromatographic separation is achieved using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, often with a reversed-phase column (e.g., C18). waters.comresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate) and an organic component (like methanol or acetonitrile) separates the analytes based on their polarity.

Following separation, the eluent is introduced into a tandem mass spectrometer. kuleuven.be Electrospray ionization (ESI) in the positive mode (ESI+) is commonly used to ionize the chlorprothixene molecules. waters.com The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the ionized molecule of chlorprothixene) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering provides very high specificity and reduces background noise, allowing for accurate quantification even at low concentrations. kuleuven.bewaters.com

Table 1: Typical LC-MS/MS Parameters for Antipsychotic Drug Analysis

Parameter Description
Sample Volume 50 µL of human plasma
Sample Preparation Protein Precipitation
Chromatography ACQUITY UPLC I-Class System
Column XSelect HSS C18 SB XP, 2.5 µm
Ionization Mode Electrospray Positive (ESI+)
MS System Triple Quadrupole Mass Spectrometer
Acquisition Mode Multiple Reaction Monitoring (MRM)

| Desolvation Temp. | 650 °C |

This interactive table summarizes typical parameters used in LC-MS/MS methods for analyzing panels of antipsychotic drugs, which would be applicable to chlorprothixene. waters.com

Electrochemical and Potentiometric Detection Methods

Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the determination of pharmaceutical compounds like chlorprothixene. worktribe.com These methods are based on measuring the potential (potentiometry) or current (voltammetry) in an electrochemical cell containing the analyte. brown.edu They are particularly useful for electroactive species, i.e., molecules that can be oxidized or reduced at an electrode surface.

Voltammetric Techniques

Voltammetry measures the current that flows as a function of a controlled applied potential. brown.edu For chlorprothixene, adsorptive stripping voltammetry (AdSV) using a glassy carbon electrode has been shown to be a highly sensitive method. nih.gov This technique involves a two-step process:

Preconcentration: Chlorprothixene is strongly adsorbed onto the surface of a glassy carbon electrode from the sample solution. This step is performed at open-circuit for a set period (e.g., 10 minutes) to accumulate the analyte on the electrode surface. nih.gov

Voltammetric Scan: A potential scan, typically using a differential pulse waveform, is applied to the electrode. This causes the adsorbed chlorprothixene to be oxidized, generating a current peak whose height is directly proportional to the concentration of the drug in the sample. nih.gov

This method allows for the detection of chlorprothixene at trace levels (ng/mL). The sensitivity is evaluated based on variables such as the pH of the electrolyte solution, accumulation time, and scan parameters. nih.gov Research has demonstrated a linear relationship between the peak current and chlorprothixene concentration up to 1 µg/mL. nih.gov

Table 2: Performance of Adsorptive Stripping Voltammetry for Chlorprothixene

Parameter Value
Technique Differential-Pulse Adsorptive Stripping Voltammetry
Working Electrode Glassy Carbon Electrode
Linear Range Up to 1 µg/mL
Detection Limit 2 ng/mL (with 10 min preconcentration)

| Relative Standard Deviation | 3.2% (at 0.6 µg/mL level) |

This interactive table presents the performance characteristics of a validated voltammetric method for chlorprothixene analysis. nih.gov

Potentiometric Methods

Potentiometry involves measuring the potential difference between an indicator electrode and a reference electrode in an electrochemical cell at near-zero current. libretexts.org The potential of the indicator electrode is related to the activity (and thus concentration) of the analyte. For the analysis of pharmaceutical salts like chlorprothixene citrate, ion-selective electrodes (ISEs) are often employed. researchgate.netmdpi.com

The construction of an ISE for a specific drug typically involves creating a membrane that selectively interacts with the drug cation. mdpi.com This is often achieved by forming an ion-pair complex between the target drug cation (chlorprothixene) and a large, lipophilic counter-ion (such as tetraphenylborate). researchgate.netmdpi.com This ion-pair is incorporated into a polymeric membrane (e.g., PVC), which is then placed in the electrode body.

When the electrode is immersed in a solution containing chlorprothixene, an equilibrium is established at the membrane-solution interface, generating a potential that is logarithmically proportional to the concentration of the chlorprothixene cation. mdpi.com These sensors can exhibit a Nernstian or near-Nernstian response over a wide concentration range. researchgate.net

Modified Electrode Development for Enhanced Sensitivity

The sensitivity, selectivity, and stability of electrochemical sensors can be significantly improved by modifying the surface of the working electrode. mdpi.com While a bare glassy carbon electrode is effective for chlorprothixene detection via adsorption, further enhancements are possible through the use of advanced materials. nih.gov

The principle of adsorptive preconcentration itself is a form of surface interaction that enhances the signal. nih.gov The development of modern sensors focuses on creating surfaces with a high affinity for the target analyte and excellent electron transfer properties. researchgate.net

Methods for electrode modification include:

Nanomaterials: Incorporating nanoparticles (e.g., silver, gold) or carbon-based nanomaterials (e.g., carbon nanotubes) into a carbon paste electrode can increase the electroactive surface area and catalyze the electrochemical reaction, leading to higher sensitivity. mdpi.com

Polymers and Zeolites: Coating the electrode with specific polymers or porous materials like zeolites can create a selective binding layer that enhances the accumulation of the analyte while minimizing interference from other substances. brjac.com.br

Metal-Organic Frameworks (MOFs): These materials possess a high surface area and tunable porosity, making them promising candidates for modifying electrodes to achieve highly sensitive and selective detection of organic molecules. mdpi.com

For chlorprothixene, developing a sensor with a modified electrode could potentially lower the detection limit and improve the selectivity of voltammetric or potentiometric methods. nih.govmdpi.com

Method Validation and Performance Parameters in Research

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose and provides reliable, reproducible, and accurate results. scispace.com For the analysis of this compound, any developed method (chromatographic or electrochemical) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.orgresearchgate.net

Key performance parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rroij.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. rroij.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. scispace.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rroij.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. rroij.com

Table 3: Key Method Validation Parameters

Parameter Description
Accuracy Closeness of measured value to the true value; often expressed as % recovery.
Precision Agreement between repeated measurements; expressed as Relative Standard Deviation (%RSD).
Linearity Proportionality of the signal to the analyte concentration; evaluated by the correlation coefficient (R²).
LOD The lowest concentration at which the analyte's presence can be detected.
LOQ The lowest concentration that can be measured with acceptable accuracy and precision.
Specificity Ability to measure only the desired analyte without interference.

| Robustness | Resistance to small, deliberate changes in analytical parameters. |

This interactive table outlines the essential parameters for the validation of analytical methods in pharmaceutical research. scispace.comrroij.com

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of standards across a specified range. For instance, a derivative spectrophotometric method for Chlorprothixene hydrochloride (HCl) has demonstrated linearity in the concentration range of 0.4–3 μg/mL. sysrevpharm.org The relationship between concentration and absorbance is established through a calibration curve, and the correlation coefficient (r²) is a key indicator of linearity, with values close to 1 being ideal. sysrevpharm.org

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. scispace.com For High-Performance Liquid Chromatography (HPLC) methods, the linearity is often assessed over a wider range, for example, from 10 to 50 mcg/ml for some pharmaceutical compounds. wisdomlib.org

Table 1: Representative Linearity and Calibration Range Data for an Analytical Method

Parameter Value
Analytical Method Derivative Spectrophotometry
Calibration Range 0.4–3 μg/mL

Note: This table is for illustrative purposes and is based on findings for a spectrophotometric method for Chlorprothixene HCl. sysrevpharm.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org

For the derivative spectrophotometric analysis of Chlorprothixene HCl, the LOD was reported to be in the range of 0.0531–0.0611 μg/mL, while the LOQ was found to be between 0.1776–0.2044 μg/mL. sysrevpharm.org These values are crucial for determining the suitability of a method for analyzing samples with very low concentrations of the analyte. For HPLC methods, the LOD and LOQ for similar compounds have been reported as 0.11 μg/ml and 0.34 μg/ml, respectively. wisdomlib.org

Table 2: Indicative LOD and LOQ Values for Chlorprothixene Analysis

Parameter Spectrophotometric Method (μg/mL)
Limit of Detection (LOD) 0.0531–0.0611

Note: Data is based on a study of Chlorprothixene HCl. sysrevpharm.org

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as percent recovery. wisdomlib.org

Validation of an analytical method involves determining both intra-day (repeatability) and inter-day (intermediate precision) precision. For a method to be considered precise, the %RSD values should typically be less than 2%. wisdomlib.org Accuracy is assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Acceptable recovery values are generally within 98-102%. nih.gov

Table 3: Illustrative Precision and Accuracy Data for a Validated Analytical Method

Parameter Concentration Level Acceptance Criteria
Precision (%RSD)
Intra-day Low, Medium, High < 2%
Inter-day Low, Medium, High < 2%
Accuracy (% Recovery)
Low (e.g., 80%) 98-102%
Medium (e.g., 100%) 98-102%

Note: This table presents typical acceptance criteria for precision and accuracy in pharmaceutical analysis. wisdomlib.orgnih.gov

Reproducibility and Robustness Studies

Reproducibility assesses the precision of a method when it is performed by different analysts, in different laboratories, and with different equipment. It demonstrates the transferability of the analytical method. wisdomlib.org

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. wisdomlib.org For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. For Gas Chromatography-Mass Spectrometry (GC-MS), robustness might be tested by altering parameters such as the injection volume or oven temperature ramp rate. The method is considered robust if the results remain within acceptable limits despite these minor changes. brieflands.com

Sample Preparation Strategies for Complex Biological Matrices in Research

The analysis of this compound in biological matrices such as plasma, blood, or urine presents a significant challenge due to the presence of endogenous interfering substances like proteins and lipids. Effective sample preparation is therefore a critical step to ensure the accuracy and reliability of the analytical results.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for the removal of proteins from biological samples. It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample. nih.gov

Acetonitrile is a commonly used organic solvent for this purpose. scielo.br A general procedure involves adding a volume of cold acetonitrile (e.g., three to four times the sample volume) to the plasma sample. sigmaaldrich.com The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins. chromforum.org The resulting supernatant, which contains the analyte of interest, can then be decanted and further processed or directly injected into the analytical instrument. chromforum.org

A Step-by-Step Protein Precipitation Protocol using Acetonitrile:

To a known volume of plasma (e.g., 100 µL), add a threefold volume of cold acetonitrile (300 µL). thermofisher.com

Vortex the mixture vigorously for a short period (e.g., 30 seconds) to ensure complete protein precipitation.

Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to obtain a compact protein pellet.

Carefully collect the clear supernatant containing the analyte.

The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for analysis or injected directly into the analytical system. chromforum.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. elementlabsolutions.com The choice of the organic solvent and the pH of the aqueous phase are critical parameters that determine the extraction efficiency. For basic drugs like Chlorprothixene, the pH of the biological sample is typically adjusted to a basic value to ensure the drug is in its non-ionized, more organic-soluble form.

A General Step-by-Step Liquid-Liquid Extraction Procedure:

Place a measured volume of the biological sample (e.g., blood or urine) into a separatory funnel or a suitable extraction tube. libretexts.org

Adjust the pH of the sample to a basic pH (e.g., pH 9-11 for basic drugs) using a suitable buffer or base. elementlabsolutions.com

Add a specific volume of an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol). forensicresources.org

Stopper the funnel or tube and shake vigorously for a set period (e.g., 1-2 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase. libretexts.org It is important to periodically vent the funnel to release any pressure buildup. libretexts.org

Allow the two phases to separate completely. The organic layer, containing the analyte, can then be collected. libretexts.org

The collected organic phase may be washed with a basic aqueous solution to remove any acidic impurities.

The organic solvent is then evaporated, and the residue is reconstituted in a small volume of a solvent compatible with the analytical instrument for subsequent analysis.

Solid-Phase Extraction (SPE) and its Innovations

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex matrices, such as biological fluids. The principle of SPE involves the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

For the analysis of chlorprothixene, SPE provides a robust method for its extraction from biological samples like human blood serum. A notable application involves the use of cyclohexyl (CH) SPE columns. In a study focused on the isolation of several tricyclic antidepressants and chlorprothixene, this method demonstrated high efficiency. The use of CH cartridges for the extraction of chlorprothixene from 500 µL of spiked human serum samples yielded a high recovery rate of 99.7% ± 2.3%. This high recovery underscores the suitability of SPE for the quantitative analysis of chlorprothixene in clinical and forensic toxicology.

The field of solid-phase extraction is continually evolving, with several innovations aimed at improving efficiency, reducing solvent consumption, and enhancing selectivity. These advancements are highly relevant for the analysis of pharmaceutical compounds like chlorprothixene.

Innovations in Solid-Phase Extraction:

Dispersive Solid-Phase Extraction (d-SPE): Introduced as a modification of traditional SPE, d-SPE involves dispersing the sorbent directly into the sample solution. This increases the contact area between the sorbent and the analyte, leading to faster extraction times and reduced solvent usage. After a brief period of vortexing or shaking, the sorbent is separated by centrifugation. This technique has been successfully applied to the extraction of various drugs from complex matrices.

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). In the context of chlorprothixene analysis, an MIP could be synthesized using chlorprothixene or a structural analog as the template. This would result in a sorbent with a high affinity and selectivity for chlorprothixene, allowing for its effective separation from structurally similar compounds and endogenous matrix components.

"Smart Adsorbents": This category includes materials that respond to external stimuli such as pH, temperature, or a magnetic field. Magnetic solid-phase extraction (MSPE), for instance, utilizes magnetic nanoparticles as the sorbent. This simplifies the separation process, as the sorbent with the adsorbed analyte can be easily isolated from the sample matrix using an external magnet, eliminating the need for centrifugation or filtration.

These innovations in SPE offer significant advantages for the analysis of chlorprothixene, leading to cleaner extracts, higher throughput, and more environmentally friendly procedures.

Table 1: Example of a Solid-Phase Extraction Method for Chlorprothixene

Parameter Description
Analyte Chlorprothixene
Matrix Human Blood Serum
SPE Sorbent Cyclohexyl (CH)
Sample Volume 500 µL

| Recovery | 99.7% ± 2.3% |

Micro-Extraction Techniques

Micro-extraction techniques are miniaturized versions of traditional sample preparation methods, designed to significantly reduce the consumption of organic solvents and the required sample volume. These "green" analytical techniques offer high enrichment factors and are often compatible with direct coupling to chromatographic systems. Several micro-extraction techniques have shown great potential for the analysis of antipsychotic drugs, including chlorprothixene.

Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME):

A particularly effective and innovative approach for the determination of chlorprothixene is hollow fiber-based solid-phase microextraction (HF-SPME). This technique utilizes a porous hollow fiber membrane as a sorbent for the extraction of analytes. A recent study developed and validated a method using HF-SPME coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of chlorprothixene and four other antipsychotics in human whole blood and urine. nih.gov

In this method, a polyether sulfone hollow fiber was selected as the adsorption medium. The extraction process involved the adsorption of the analytes onto the hollow fiber from the biological sample, facilitated by ultrasonication. Following adsorption, the fiber was transferred to a tube containing a desorption solvent, and the analytes were desorbed, again with the aid of ultrasound, before instrumental analysis. nih.gov This method proved to be highly sensitive, with limits of quantification for chlorprothixene at the picogram per milliliter level. nih.gov

Other Promising Micro-Extraction Techniques:

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent (typically 1-4 mg) is packed into a syringe. nih.govnih.gov This allows for the processing of small sample volumes (as low as 10 µL) and the elution of the analyte in a small volume of solvent that can be directly injected into a chromatographic system. nih.gov The sorbent can be reused multiple times, making it a cost-effective and efficient technique for routine analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. ua.es This creates a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for analyte transfer. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. DLLME is known for its speed, simplicity, and high enrichment factors. ua.es

These micro-extraction techniques represent the forefront of modern analytical sample preparation, offering sensitive, rapid, and environmentally sustainable methods for the determination of chlorprothixene in complex biological matrices.

Table 2: Research Findings on HF-SPME for Chlorprothixene Analysis

Parameter Whole Blood Urine
Extraction Technique Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME) Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME)
Hollow Fiber Material Polyether sulfone Polyether sulfone
Limit of Quantification (LOQ) 25.0 pg/mL 12.5 pg/mL
Extraction Recovery 46.4% - 96.6% 65.2% - 101.9%
Precision (RSD) ≤ 13.3% ≤ 13.3%

Data sourced from a study on the determination of five antipsychotics in human whole blood and urine. nih.gov

Computational Chemistry and Molecular Modeling of Chlorprothixene Citrate

Quantum Chemical Investigations (DFT and TDDFT)

Quantum chemical methods are essential for understanding the intrinsic properties of a molecule. DFT has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. TDDFT extends this capability to study excited-state properties, which are crucial for understanding how molecules interact with light.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. github.iomolpro.net This process involves calculating the molecular energy at various atomic arrangements to find the conformation with the lowest possible energy (the global minimum) on the potential energy surface. For a flexible molecule like Chlorprothixene (B1288), which contains a tricyclic thioxanthene (B1196266) ring system and a side chain, multiple low-energy conformations (conformers) may exist.

Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), researchers can systematically explore the conformational landscape to identify the most stable isomer (cis or trans) and the orientation of the side chain. nih.govresearchgate.net The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental for all subsequent computational analyses.

Illustrative Data Table: Optimized Geometric Parameters for Chlorprothixene This table represents the type of data that would be generated from a DFT geometry optimization study. The values are hypothetical.

ParameterBond/AngleCalculated Value
Bond Length C=C (in thioxanthene ring)1.40 Å
C-S1.78 Å
C-Cl1.75 Å
C-N (side chain)1.47 Å
Bond Angle C-S-C100.5°
C-C-Cl120.2°
Dihedral Angle Thioxanthene ring fold145.0°

Understanding the electronic properties of Chlorprothixene is key to explaining its reactivity and interactions with biological targets. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

TDDFT is employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comsfasu.edu This analysis can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ncssm.edu Such predictions are valuable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions within the molecule's chromophore. researchgate.net

Illustrative Data Table: Calculated Electronic Properties of Chlorprothixene This table represents the type of data that would be generated from DFT/TDDFT calculations. The values are hypothetical.

PropertyValueDescription
EHOMO -6.2 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.7 eVIndicator of chemical reactivity and stability
Predicted λmax 265 nmWavelength of maximum UV-Vis absorption
Oscillator Strength (f) 0.45Theoretical intensity of the main electronic transition

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. mdpi.comdntb.gov.ua It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including drug-receptor binding. researchgate.netrsc.org MEP maps are calculated using the results of a DFT geometry optimization. rsc.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive sites on a receptor. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For Chlorprothixene, MEP analysis would likely reveal negative potential around the chlorine atom and the sulfur atom of the thioxanthene ring, as well as the nitrogen atom in the side chain, highlighting these as key sites for electrostatic interactions. nih.govrsc.org

Intramolecular charge transfer (ICT) refers to the redistribution of electron density within a molecule upon electronic excitation or chemical interaction. semanticscholar.orgvanderbilt.edunih.gov This phenomenon is critical for understanding the photophysical properties and reactivity of many organic molecules. mdpi.com Computational methods, such as Natural Bond Orbital (NBO) analysis or charge density difference plots derived from TDDFT calculations, can quantify the extent and direction of charge transfer during an electronic transition. nih.gov

For Chlorprothixene, analysis would focus on the charge redistribution between the electron-donating dimethylaminopropylidene side chain and the relatively electron-accepting chlorinated thioxanthene ring system upon photoexcitation. Understanding this charge transfer is important for predicting the molecule's behavior in different solvent environments and its potential for photo-induced reactions. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Chemical hardness (η) and its inverse, global softness (S), are fundamental properties derived from the HOMO and LUMO energies. researchgate.netias.ac.in

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net

Global Softness (S) represents the molecule's polarizability and readiness to undergo chemical reactions. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. ias.ac.in

These global reactivity descriptors are calculated using the following equations based on the energies of the frontier molecular orbitals: η = (ELUMO – EHOMO) / 2 S = 1 / (2η)

Calculating these values for Chlorprothixene provides a quantitative measure of its stability and reactivity, which can be compared with other related compounds to understand trends in its chemical behavior. ijnc.ir

Illustrative Data Table: Global Reactivity Descriptors for Chlorprothixene This table represents the type of data that would be generated from conceptual DFT calculations. The values are hypothetical and derived from the illustrative electronic properties above.

DescriptorFormulaCalculated Value
Chemical Hardness (η) (ELUMO – EHOMO) / 22.35 eV
Global Softness (S) 1 / (2η)0.21 eV-1
Chemical Potential (μ) (EHOMO + ELUMO) / 2-3.85 eV
Electrophilicity Index (ω) μ2 / (2η)3.15 eV

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.govslideshare.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework for this purpose. wikipedia.orgmdpi.com QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. nih.gov

For Chlorprothixene, a computational SAR study would involve:

Dataset Assembly: Compiling a series of Chlorprothixene analogs with experimentally measured biological activities (e.g., dopamine (B1211576) receptor affinity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.

Validation: Rigorously validating the model to ensure its predictive power.

A validated QSAR model for Chlorprothixene and its derivatives could elucidate which structural features—such as the position of the chlorine atom, the geometry of the double bond (cis/trans), or the nature of the substituents on the side-chain nitrogen—are most critical for its pharmacological activity. This knowledge is invaluable for guiding the rational design of new, more potent, or selective analogs.

Molecular Docking and Virtual Screening Applications

Predicting the binding affinity between a small molecule ligand like Chlorprothixene and its protein target is a cornerstone of computer-aided drug design. nih.gov Binding affinity, often expressed as the Gibbs free energy of binding (ΔG), indicates the strength of the interaction; more negative values correspond to a more stable and thermodynamically favorable complex. rowansci.com Computational methods are widely used to estimate this value, helping to prioritize candidate molecules during the drug discovery process. nih.gov

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, which in turn is used to estimate the binding affinity. nih.gov Following docking, scoring functions—which can be physics-based, empirical, or knowledge-based—are applied to rank different binding poses and predict affinity. More advanced methods utilize machine learning and deep learning models, which can be trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.govnih.gov These models often use a combination of structural information from the complex and various physicochemical descriptors of the ligand and protein to improve prediction accuracy. nih.gov For Chlorprothixene, these methods could be applied to predict its binding affinity to various G-protein coupled receptors (GPCRs), providing a quantitative basis for its observed polypharmacology.

Before predicting binding affinity, the specific location on the protein where the ligand binds—the binding site—must be identified. mdpi.com Computational approaches are essential for this task, especially for proteins where the binding site is not experimentally known. unomaha.edu These methods can be broadly categorized into geometric, energetic, and template-based approaches. mdpi.comunomaha.edu

Geometric methods identify binding sites by analyzing the protein's surface topology, typically searching for clefts or pockets that are large enough to accommodate a small molecule. unomaha.edu Energy-based approaches use computational probes (e.g., small organic functional groups) to map the protein surface, identifying regions that exhibit favorable interaction energies. unomaha.edu Template-based or evolutionary methods rely on structural similarity; if the target protein is structurally similar to another protein with a known binding site, it is inferred that the target protein has a comparable binding site in the same location. mdpi.com For a target of Chlorprothixene, such as a dopamine receptor, these computational tools can predict the most probable binding pocket, guiding subsequent docking and affinity prediction studies. scispace.com

Analysis of Intermolecular Interactions (e.g., C-H⋯π interactions)

The stability of a protein-ligand complex is determined by a network of non-covalent intermolecular interactions. Understanding these specific interactions is crucial for rational drug design. For Chlorprothixene, which contains a large, electron-rich tricyclic thioxanthene ring system, π-system interactions are particularly important.

One such significant interaction is the C-H⋯π interaction, which is considered a type of weak or non-conventional hydrogen bond. mdpi.com In this interaction, a polarized C-H bond acts as the hydrogen bond donor, and the electron cloud of an aromatic π-system (from either the ligand or a protein residue like Phenylalanine, Tyrosine, or Tryptophan) serves as the acceptor. mdpi.com These interactions are primarily governed by dispersion forces rather than electrostatics. mdpi.com The conformationally restricted side chain of proline residues can also interact favorably with aromatic systems via C-H⋯π interactions. nih.gov

In addition to C-H⋯π interactions, π-π stacking is another critical interaction for aromatic molecules. This occurs between the π-systems of Chlorprothixene's thioxanthene core and aromatic residues in the binding pocket. Favorable π-π interactions are often the result of π-σ attractions overcoming direct π-π repulsions, leading to offset or slipped geometries. researchgate.net A detailed analysis of these intermolecular forces using computational chemistry methods provides a molecular-level understanding of how Chlorprothixene recognizes and binds to its protein targets, offering valuable insights for the optimization of its structure to enhance potency and selectivity.

Pharmacological Interactions of Chlorprothixene Citrate at a Mechanistic Level

Investigation of Cytochrome P450 Enzyme Modulation (In Vitro Studies)

The cytochrome P450 (CYP) system is a critical component of drug metabolism, and modulation of these enzymes can lead to significant alterations in the pharmacokinetics of co-administered drugs. d-nb.info In vitro studies are essential for characterizing a compound's potential to either inhibit or induce CYP enzymes. mdpi.comeuropa.eu

Inhibition and Induction Potencies of P450 Enzymes

In vitro studies have begun to characterize the inhibitory profile of chlorprothixene (B1288) against various CYP450 isoforms. Notably, chlorprothixene has been identified as an inhibitor of CYP1A2 and CYP2D6. drugbank.com One study focusing on the inhibition of CYP1B1, an enzyme overexpressed in several types of cancerous tumors, found that chlorprothixene exhibited promising inhibitory activity with an IC50 value in the range of 0.07–3.00 μM. acs.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov

While specific IC50 or Ki values for chlorprothixene's inhibition of CYP1A2 and CYP2D6 are not extensively detailed in the reviewed literature, data from structurally related phenothiazine (B1677639) antipsychotics can provide some context. For instance, chlorpromazine (B137089) was found to inhibit CYP1A2 with an IC50 of 9.5 μM, and both chlorpromazine and thioridazine (B1682328) were significant inhibitors of CYP2D6, with IC50 values of 20 μM and 3.5 μM, respectively. nih.gov Thioridazine also displayed a potent Ki of 1.75 μM for CYP2D6. nih.gov

Information regarding the potential of chlorprothixene to induce CYP450 enzymes is currently limited in the available scientific literature. CYP induction is a process where a drug enhances the expression of a CYP enzyme, which can accelerate the metabolism of other drugs, potentially reducing their efficacy. d-nb.infoplos.org In vitro models using human hepatocytes are the standard for assessing induction potential. europa.eu

CYP IsoformInteractionReported In Vitro Value (Chlorprothixene)Context from Related Compounds (IC50/Ki)
CYP1B1 InhibitionIC50: 0.07–3.00 μM acs.orgNot Applicable
CYP1A2 InhibitionInhibitor drugbank.comChlorpromazine IC50: 9.5 μM nih.gov
CYP2D6 InhibitionInhibitor drugbank.comThioridazine IC50: 3.5 μM, Ki: 1.75 μM nih.gov
CYP3A4 SubstrateSubstrate drugbank.comNot Applicable
CYP Induction InductionData not availableNot Applicable

Theoretical and In Vitro Studies on Receptor-Level Competitive or Allosteric Modulation with Other Agents

Chlorprothixene's therapeutic and side effects are largely attributed to its antagonist activity at a wide range of neurotransmitter receptors. In vitro binding assays are fundamental in determining the affinity of a drug for its target receptors, typically expressed as the inhibition constant (Ki). medchemexpress.com A lower Ki value indicates a higher binding affinity.

Chlorprothixene demonstrates high affinity for several dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. This broad receptor-binding profile explains its antipsychotic, sedative, and other clinical effects. medchemexpress.com The primary mechanism of action is believed to be the blockade of postsynaptic dopamine D2 receptors in the brain.

In vitro competitive binding studies have quantified the affinity of chlorprothixene for these receptors. For example, it binds with high affinity to human dopamine receptors D1, D2, D3, and D5, with Ki values of 18 nM, 2.96 nM, 4.56 nM, and 9 nM, respectively. medchemexpress.comselleckchem.commedchemexpress.com It also shows strong antagonism at histamine H1 receptors (Ki of 3.75 nM) and various serotonin receptors, including 5-HT2, 5-HT6, and 5-HT7 (pKi values of 9.4, 8.5, and 8.3, respectively). medchemexpress.com

While these binding affinities indicate competitive antagonism at the orthosteric site (the primary binding site for the endogenous ligand), there is a lack of specific in vitro studies investigating the allosteric modulation by chlorprothixene or its competitive interaction with other therapeutic agents at these receptors in a detailed mechanistic manner. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, altering the receptor's response to the endogenous ligand. mdpi.comgoogle.com A study did note that chlorprothixene interacts with the REST-binding site of the corepressor mSin3, suggesting potential polypharmacological activity beyond its primary receptor targets. nih.gov

ReceptorTypeReported In Vitro Binding Affinity (Ki)
Dopamine D1 Antagonist18 nM medchemexpress.comselleckchem.commedchemexpress.com
Dopamine D2 Antagonist2.96 nM medchemexpress.comselleckchem.com
Dopamine D3 Antagonist4.56 nM medchemexpress.comselleckchem.com
Dopamine D5 Antagonist9 nM medchemexpress.comselleckchem.com
Histamine H1 Antagonist3.75 nM medchemexpress.comselleckchem.com
Serotonin 5-HT2 AntagonistpKi: 9.4 medchemexpress.com
Serotonin 5-HT6 AntagonistpKi: 8.5 medchemexpress.com
Serotonin 5-HT7 AntagonistpKi: 8.3 medchemexpress.com

Influence on Drug Transport Proteins (e.g., P-glycoprotein, BCRP)

Drug transport proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-binding cassette (ABC) transporters that play a crucial role in drug disposition and multidrug resistance by effluxing substrates from cells. researchgate.netfrontiersin.org Inhibition of these transporters can lead to significant drug-drug interactions.

In vitro studies have identified chlorprothixene as an inhibitor of major ABC transporters. researchgate.net Specifically, it has been shown to inhibit P-gp, BCRP, and Multidrug Resistance-Associated Protein 2 (MRP2). researchgate.netncats.io One study characterized chlorprothixene as a "general inhibitor" of these three transporters. researchgate.net

Quantitative in vitro data has provided IC50 values for the inhibition of these transporters by chlorprothixene. The IC50 value for the inhibition of P-gp (also known as ABCB1) by chlorprothixene has been reported as 27.47 μM. ncats.io For BCRP (or ABCG2), the IC50 value is 42 μM, and for MRP2 (or ABCC2), it is 74 μM. ncats.ioncats.io These findings suggest that at sufficient concentrations, chlorprothixene has the potential to interfere with the transport of other drugs that are substrates of these efflux pumps.

Drug Transport ProteinInteractionReported In Vitro IC50 Value
P-glycoprotein (P-gp/ABCB1) Inhibition27.47 μM ncats.io
Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition42 μM ncats.ioncats.io
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) Inhibition74 μM ncats.ioncats.io

Future Research Trajectories for Chlorprothixene Citrate and Thioxanthene Analogs

Rational Design and Synthesis of Next-Generation Thioxanthene (B1196266) Derivatives

The foundation of future thioxanthene-based therapies lies in the strategic design and chemical synthesis of new molecules. nih.gov By modifying the core thioxanthene structure, researchers aim to create derivatives with enhanced properties. acs.orgresearchgate.net This process, known as rational drug design, utilizes an understanding of the relationship between a molecule's structure and its biological activity to create compounds with specific, desired effects. nih.gov Recent efforts have focused on methods like the intramolecular Friedel–Crafts reaction to produce novel halogen-substituted 9-aryl/alkyl thioxanthenes. acs.orgresearchgate.netacs.org

A primary goal in developing new thioxanthene derivatives is to enhance their selectivity for specific neurotransmitter receptors. researchgate.net Chlorprothixene (B1288) itself interacts with a wide array of receptors, including dopamine (B1211576) (D1, D2, D3, D4, D5), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132), and alpha-1 adrenergic receptors. nih.govwikipedia.org This broad activity profile contributes to both its therapeutic effects and its side effects. wikipedia.org Future research aims to create analogs that bind more selectively to specific targets, such as the D2 dopamine receptor, which is crucial for antipsychotic efficacy. wikipedia.orgencyclopedia.pub

By fine-tuning the chemical structure, researchers can reduce a compound's affinity for receptors associated with unwanted effects, such as H1 histamine receptors (linked to sedation) or muscarinic receptors (linked to anticholinergic effects). wikipedia.org For instance, introducing a trifluoromethyl group into the thioxanthene structure is proposed to increase structural rigidity, which could lead to reduced conformational flexibility and improved selectivity. mdpi.com Another approach involves developing allosteric modulators, which are compounds that bind to a secondary site on a receptor to fine-tune its response to the primary neurotransmitter. researchgate.net This strategy offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function, which could be particularly beneficial for G-protein coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptors (mGluRs). researchgate.net

Introducing new chemical groups, or functionalities, to the thioxanthene scaffold is a key strategy for expanding its therapeutic potential. acs.orgresearchgate.net Research has shown that substitutions at specific positions on the thioxanthene ring system can significantly alter a compound's neuroleptic potency and biological activity. nih.gov

Recent synthetic strategies have focused on creating novel derivatives with unique properties:

Halogenation: The synthesis of halogen-substituted 9-aryl/alkyl thioxanthene derivatives is being explored. acs.orgresearchgate.netacs.org These halogen groups can serve as handles for attaching new functionalities, potentially enhancing biological activity and allowing for the exploration of new therapeutic applications. acs.orgresearchgate.netacs.org

Sulfone Derivatives: Researchers have demonstrated that thioxanthenes can be converted into sulfone derivatives, opening another avenue for creating compounds with different physicochemical and biological profiles. acs.orgresearchgate.netacs.org

Coupling with Other Moieties: Studies have involved coupling the thioxanthene core with moieties like L-cysteine. mdpi.comacs.org This approach aims to enhance specific biological activities, such as antioxidant or anti-inflammatory effects. mdpi.comacs.org

Tetracyclic Thioxanthenes: The synthesis of tetracyclic thioxanthenes has yielded compounds with potential as antitumor agents and fluorescent probes for theranostic applications, which combine therapy and diagnostics. semanticscholar.orgnih.gov

Table 1: Examples of Synthetic Strategies for Novel Thioxanthene Derivatives

Synthesis Strategy Starting Materials Key Reagents/Conditions Resulting Derivative Type Potential Application Source(s)
Intramolecular Friedel–Crafts Alkylation Diaryl thioether alcohols Trifluoroacetic acid (TFA) as organocatalyst Halogen-substituted 9-aryl/alkyl thioxanthenes Enhanced biological activity, drug synthesis intermediates acs.org, acs.org, researchgate.net
Ullmann-type C–N Coupling & Cyclization 1-chloro-4-propoxy-9H-thioxanthen-9-one, various amines Copper iodide (CuI), K2CO3 Aminated tetracyclic thioxanthenes Antitumor agents, theranostics nih.gov
Coupling with Amino Acids 9-phenyl-9H-thioxanthen-9-ol, L-cysteine Boron trifluoride diethyl etherate Cysteine-coupled thioxanthenes Anticancer, antioxidant, anti-inflammatory agents acs.org
Oxidation 9-aryl/alkyl thioxanthene Oxidation agent Thioxanthene sulfone derivative Novel biological activities acs.org, acs.org

Elucidation of Undiscovered Molecular Mechanisms of Action

While the primary mechanism of older thioxanthenes involves dopamine receptor blockade, future research is dedicated to uncovering additional molecular pathways through which these compounds exert their effects. encyclopedia.pubdrugbank.com This exploration could reveal opportunities for repurposing these drugs for new diseases and for designing novel analogs with unique mechanisms. researchgate.net

Recent studies suggest that the biological activity of chlorprothixene and its analogs extends beyond their effects on traditional neurotransmitter receptors. This has opened up promising avenues for repurposing these compounds for non-psychiatric conditions.

Anticancer Activity: Thioxanthene derivatives are being investigated for their potential as cancer therapeutics. acs.orgbiointerfaceresearch.com In silico studies have identified potential targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), both of which are critical in tumor angiogenesis and inflammation. biointerfaceresearch.com Furthermore, chlorprothixene has been identified as a potential drug for acute myeloid leukemia (AML), where it was found to induce both apoptosis (programmed cell death) and autophagy in AML cells. researchgate.netresearchgate.net Some tetracyclic thioxanthene derivatives have also shown inhibitory activity against human tumor cell lines. semanticscholar.orgnih.gov

Antimicrobial Properties: Thioxanthenes have demonstrated antibacterial and other antimicrobial activities. encyclopedia.pubnih.govmdpi.com Research is ongoing to clarify the precise mechanisms of this action, with molecular docking studies suggesting favorable interactions with key bacterial targets like efflux pumps. nih.gov This suggests a potential role for thioxanthenes as either standalone antimicrobial agents or as adjuvants that could restore the sensitivity of resistant bacteria to existing antibiotics. nih.govnih.gov

Anti-inflammatory and Antioxidant Effects: Chlorprothixene and flupentixol have been shown to possess anti-inflammatory and antioxidant properties. nih.gov One identified mechanism for this is the inhibition of voltage-gated proton channels in microglia, which in turn reduces the production of damaging reactive oxygen species. nih.gov

Table 2: Potential Novel Biological Targets for Thioxanthene Derivatives

Target Class Specific Target(s) Potential Therapeutic Area Investigated Derivative(s) Source(s)
Cancer-Related Kinases/Enzymes VEGFR-2, COX-2 Oncology (Anti-angiogenesis) 9H-thioxanthene based drugs biointerfaceresearch.com
Apoptosis/Autophagy Pathways Oncofusion proteins (PML-RARα, AML1-ETO) Oncology (Acute Myeloid Leukemia) Chlorprothixene researchgate.net, researchgate.net
Bacterial Efflux Pumps AcrAB-TolC, NorA Infectious Disease Thioxanthones (related structures) nih.gov
Ion Channels Voltage-gated proton channels (in microglia) Neuroinflammation Chlorprothixene, Flupentixol nih.gov

The classical understanding of drug action at GPCRs, such as the dopamine D2 receptor, is being expanded by new paradigms in pharmacology. nih.govnih.govsemanticscholar.org Future research on thioxanthenes will increasingly focus on these complex signaling dynamics. Traditionally, drugs were profiled based on their ability to activate or block G-protein signaling. nih.gov However, it is now clear that GPCRs can also signal through a G-protein-independent pathway mediated by proteins called β-arrestins. nih.govnih.gov

This discovery has led to the concept of "functional selectivity" or "biased agonism," where a drug can selectively activate one pathway (e.g., G-protein) while simultaneously blocking another (e.g., β-arrestin) at the same receptor. nih.govnih.gov This is highly relevant for antipsychotics, as it is hypothesized that the desired therapeutic effects and the unwanted side effects may be mediated by these different signaling arms. nih.gov Future research will involve re-characterizing chlorprothixene and designing new thioxanthene analogs based on their specific signaling profiles at dopamine and serotonin GPCRs. nih.gov A deeper understanding of how these compounds differentially modulate G-protein versus β-arrestin pathways could lead to the development of next-generation antipsychotics with superior efficacy and fewer side effects. nih.govresearchgate.net

Advanced Computational Modeling for Drug Discovery and Optimization

The design and development of new drugs is being revolutionized by advanced computational modeling. fmhr.orgfrontiersin.org These in silico techniques allow researchers to predict and analyze the interactions between potential drug molecules and their biological targets, accelerating the discovery process and reducing costs. fmhr.orgnih.gov

For thioxanthene research, computational approaches are indispensable for several key tasks:

Virtual Screening: Large libraries of virtual thioxanthene derivatives can be rapidly screened against the 3D structures of target proteins (e.g., dopamine receptors, VEGFR-2) to identify promising candidates. biointerfaceresearch.comfmhr.org

Molecular Docking: This technique predicts the preferred binding orientation and affinity of a thioxanthene analog within the active site of a target protein. biointerfaceresearch.comfmhr.org Docking studies have been used to explore how 9H-thioxanthene drugs might bind to and inhibit cancer-related targets like VEGFR-2 and COX-2. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fmhr.orgunipd.it This allows for the prediction of a new analog's potency before it is even synthesized. Quantum chemical approaches have been used to analyze the electron donor-acceptor capacity of antipsychotics, including chlorprothixene, to better understand their mechanism of action. plos.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a drug and its target protein over time, providing detailed insights into the stability of the drug-receptor complex and the dynamics of their interaction. fmhr.orgunipd.it

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new thioxanthene derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. frontiersin.orgnih.govresearchgate.net

By integrating these computational methods, researchers can rationally design and prioritize the synthesis of next-generation thioxanthene analogs with optimized potency, selectivity, and drug-like properties. fmhr.orgfrontiersin.org

Table 3: Application of Computational Modeling in Thioxanthene Research

Computational Technique Description Application in Thioxanthene Research Source(s)
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein target. Investigating the binding of 9H-thioxanthenes to VEGFR-2 and COX-2; predicting interactions with bacterial targets. nih.gov, biointerfaceresearch.com
QSAR (Quantitative Structure-Activity Relationship) Relates chemical structure to biological activity to predict the potency of new compounds. Analyzing electron donor/acceptor capacity of antipsychotics to understand agonist vs. antagonist properties. fmhr.org, plos.org
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to understand complex dynamics. Studying the stability and dynamics of thioxanthene-receptor interactions over time. fmhr.org, frontiersin.org
Virtual Screening Computationally screens large libraries of compounds against a biological target. Identifying novel thioxanthene scaffolds with potential activity against new targets. biointerfaceresearch.com, fmhr.org
ADMET Prediction Predicts the pharmacokinetic and toxicity properties of a drug candidate. Evaluating the drug-likeness of newly designed thioxanthene analogs early in development. frontiersin.org, researchgate.net

Integration of Artificial Intelligence and Machine Learning in Virtual Screening

Machine learning models, including support vector machines (SVMs), random forests (RF), and deep learning (DL) architectures, are trained on datasets of known active and inactive compounds to identify promising new molecules. pharmacyjournal.orgresearchgate.net These techniques are applied in both ligand-based virtual screening (LBVS), which relies on the similarity to known active compounds, and structure-based virtual screening (SBVS), which uses the 3D structure of the biological target. pharmacyjournal.orgresearchgate.net

Application of AlphaFold-Predicted Protein Structures

The availability of highly accurate predicted protein structures has profound implications for research on chlorprothixene and its thioxanthene analogs. These structures can be used in structure-based virtual screening to identify new derivatives with improved binding affinity and selectivity for their targets, such as dopamine and serotonin receptors. The latest iteration, AlphaFold 3, further expands these capabilities by predicting the interactions of proteins with other molecules like ligands, DNA, and RNA, which is critical for drug design. isomorphiclabs.com

A key application is the integration of AlphaFold-predicted structures into proteo-chemometric models. Research has demonstrated that machine learning models can be trained using 3D structural fingerprints from AlphaFold models combined with ligand data to predict protein-molecule interactions. nih.gov A study focusing on G-protein Coupled Receptors (GPCRs), a major class of drug targets, found that models built with AlphaFold structures performed as well as those using experimentally determined structures. nih.gov This approach enables predictions for new or "orphan" targets for which experimental structures are not available, thereby broadening the scope of drug discovery for thioxanthene analogs. nih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The development of advanced analytical methods is crucial for the accurate quantification of chlorprothixene and its metabolites in biological samples and pharmaceutical formulations. Recent research has focused on creating techniques with improved sensitivity and specificity, allowing for more precise pharmacokinetic studies and therapeutic drug monitoring.

Several novel methods have been reported:

Spectrophotometric Derivatives Method: A simple, accurate, and cost-effective method using zero, first, and second-order derivative spectrophotometry has been developed for the quantitative analysis of chlorprothixene. sysrevpharm.org This technique does not require additional reagents and has been successfully applied to pharmaceutical dosage forms. sysrevpharm.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive UHPLC-MS/MS method has been established for the analysis of chlorprothixene and its metabolite, desmethylchlorprothixene, in hair segments. oup.com Segmental analysis provides a history of drug intake over time. oup.comresearchgate.net This method offers a very low limit of detection, making it suitable for forensic cases and detailed exposure monitoring. oup.com

High-Performance Liquid Chromatography with Coulometric Detection (HPLC-ED): An isocratic reversed-phase HPLC method coupled with a dual coulometric analytical cell has been optimized for quantifying chlorprothixene in human serum. researchgate.net This technique achieves high sensitivity and selectivity, making it applicable for pharmacokinetic studies. researchgate.net

These advancements provide researchers and clinicians with a robust toolkit for analyzing chlorprothixene, each with distinct advantages depending on the application.

Analytical TechniqueMatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Derivative Spectrophotometry (D0, D1, D2)PharmaceuticalsChlorprothixene HCl0.0531–0.0611 µg/mL0.1776–0.2044 µg/mL sysrevpharm.org
UHPLC-Tandem MSHairChlorprothixene & Desmethylchlorprothixene0.01 ng/mg0.025 ng/mg oup.com
HPLC with Coulometric DetectionHuman SerumChlorprothixene0.5 ng/mLNot Reported researchgate.net

Exploration of Thioxanthene Derivatives in Emerging Research Areas

While the thioxanthene scaffold, including chlorprothixene, is primarily associated with antipsychotic activity, recent research has unveiled its potential across a diverse range of therapeutic fields. encyclopedia.pub Scientists are now exploring these derivatives far beyond their traditional applications in neuroscience.

This exploration is driven by the versatile structure of the thioxanthene core, which can be modified to interact with various biological targets. acs.org Studies have shown that thioxanthene analogs possess potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, opening up new avenues for drug development. acs.orgresearchgate.netnih.gov

Beyond Established Pharmacological Classifications (e.g., Neuroscience, Oncology, Infectious Diseases)

The pharmacological profile of thioxanthene derivatives is expanding into several key emerging research areas:

Oncology: Thioxanthene derivatives have demonstrated significant potential as anticancer agents. biointerfaceresearch.comacs.org Studies have synthesized and tested novel analogs against various human tumor cell lines, revealing potent cytotoxic activity. acs.orgmdpi.com For example, certain derivatives show excellent inhibition of colon and liver cancer cells. acs.org Some tetracyclic thioxanthenes have emerged as "hit compounds" with low micromolar growth inhibition (GI₅₀) values against melanoma, breast, and lung cancer cell lines. mdpi.com One such compound also exhibited intracellular fluorescence, suggesting its potential as a theranostic agent for both therapy and diagnosis. mdpi.com

Infectious Diseases: The thioxanthene class of molecules has been found to possess a broad spectrum of antimicrobial activities. researchgate.net Research has identified their effectiveness against bacteria, mycobacteria, viruses (including HIV and SARS-CoV-2), and parasites. researchgate.netresearchgate.net This suggests that the thioxanthene scaffold could be a valuable starting point for the synthesis of novel antimicrobial agents to combat rising drug resistance. researchgate.net

Inflammatory and Neurodegenerative Diseases: Chlorprothixene and its analogs exhibit anti-inflammatory and antioxidant properties. nih.gov One study showed that chlorprothixene inhibits voltage-gated proton channels in microglial cells, which are involved in the inflammatory responses that contribute to neurodegenerative diseases. nih.gov This inhibition reduces the production of damaging reactive oxygen species, indicating a potential neuroprotective role. nih.gov Other synthesized thioxanthene derivatives have also shown potent antioxidant and cyclooxygenase-2 (COX-2) inhibitory activity, further supporting their potential in treating inflammatory conditions. acs.orgmdpi.com

Thioxanthene DerivativeResearch AreaTarget/Cell LineKey Finding (Activity)Reference
Compound 3 (Xanthene/Thioxanthene analog)OncologyColon Cancer (Caco-2)IC₅₀ = 9.6 ± 1.1 nM acs.org
Compound 2 (Xanthene/Thioxanthene analog)OncologyHepatocellular Carcinoma (Hep G2)IC₅₀ = 161.3 ± 41 nM acs.org
Compound 1 (Trifluoromethyl Thioxanthene analog)OncologyHeLa CellsIC₅₀ = 87.8 nM mdpi.com
Tetracyclic Thioxanthene 11OncologyA375-C5, MCF-7, NCI-H460GI₅₀ = 5–7 µM mdpi.com
Tetracyclic Thioxanthene 14OncologyA375-C5, MCF-7, NCI-H460GI₅₀ = 8–11 µM mdpi.com
ChlorprothixeneNeuroinflammationBV2 Microglial CellsInhibition of proton currents (IC₅₀ = 1.7 µM) nih.gov

Mechanistic Studies of Non-Conventional Activities (e.g., Mechanoluminescence)

Beyond conventional pharmacology, the unique physicochemical properties of the thioxanthene scaffold are being explored for novel applications in materials science. One such non-conventional activity is mechanoluminescence (ML), where a material emits light in response to mechanical stress like grinding or shearing.

Recent studies have focused on designing and understanding the mechanisms behind mechanoluminescent thioxanthene derivatives. connectedpapers.com Researchers have successfully synthesized a novel multi-stimuli responsive material, 1,2-di(9H-thioxanthen-9-ylidene)ethane (TXENE), composed of two thioxanthene units. researchgate.net This single molecule exhibits not only mechanoluminescence but also aggregation-induced emission (AIE), thermoresponsive luminescence, and triboluminescence. researchgate.net The study of its different crystalline polymorphs revealed that both intermolecular interactions and the specific conformation of the molecule dominate its unique luminescent properties. researchgate.net Such research into the structure-property relationships of thioxanthene derivatives paves the way for their use in advanced applications like optical storage, sensors, and anti-counterfeiting technologies. researchgate.netdurham.ac.uk

Q & A

Q. What experimental design considerations are critical for assessing Chlorprothixene citrate's receptor binding affinities in vitro?

Methodological Answer: Use radioligand displacement assays with [³H]-labeled ligands (e.g., dopamine D2, 5-HT6) to quantify binding affinities (Ki values). Ensure competitive binding conditions (e.g., 37°C, pH 7.4) and include controls for nonspecific binding (e.g., excess unlabeled ligand). Validate results with cell lines expressing human receptors (e.g., HEK-293 for 5-HT7) and replicate experiments ≥3 times to account for batch variability .

Q. How do structural differences between cis(Z)- and trans(E)-Chlorprothixene isomers affect pharmacological activity?

Methodological Answer: Perform molecular dynamics simulations (e.g., AMBER force field) to compare side-chain conformations and electrostatic potentials. Cis(Z)-Chlorprothixene exhibits stronger antidopaminergic activity due to lower molecular energy and optimized chlorine atom positioning, while trans(E)-isomers show reduced receptor interactions . Validate predictions with in vitro receptor binding assays and in vivo behavioral models (e.g., conditioned avoidance response tests) .

Q. What in vivo models are suitable for evaluating this compound’s antipsychotic efficacy?

Methodological Answer: Use rodent models of dopamine hyperactivity (e.g., amphetamine-induced hyperlocomotion) or prepulse inhibition deficits (e.g., schizophrenia models). Administer this compound intraperitoneally (1–10 mg/kg) and measure dose-dependent suppression of hyperlocomotion. Include pharmacokinetic profiling (plasma/brain concentration ratios) to correlate efficacy with bioavailability .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s affinity for histamine H1 receptors across studies?

Methodological Answer: Investigate assay-specific variables:

  • Radioligand choice : [³H]-mepyramine vs. [³H]-doxepin may yield differing Ki values due to binding site heterogeneity.
  • Tissue source : Rat cortical membranes vs. recombinant human H1 receptors exhibit variations in binding kinetics.
  • Salt form : Citrate vs. hydrochloride salts may alter solubility and receptor accessibility. Standardize protocols using recombinant systems and report salt-specific data .

Q. What computational approaches best predict this compound’s off-target interactions?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on GPCR-ligand datasets. Prioritize targets with structural homology to dopamine/5-HT receptors (e.g., muscarinic acetylcholine receptors). Validate predictions using functional assays (e.g., calcium flux for GPCR activation) .

Q. How does this compound’s citrate formulation influence pharmacokinetic studies compared to other salts?

Methodological Answer: Conduct comparative bioavailability studies in rodents:

  • Citrate : Higher aqueous solubility may enhance absorption but shorten half-life.
  • Hydrochloride : Lower solubility may prolong systemic exposure. Monitor plasma concentrations via LC-MS/MS and correlate with behavioral endpoints (e.g., catalepsy onset). Adjust dosing regimens based on salt-specific PK/PD profiles .

Data Contradiction Analysis

Q. Why do some studies report this compound as a 5-HT7 antagonist while others classify it as a partial agonist?

Methodological Answer: Discrepancies arise from assay conditions:

  • Cell type : COS-7 vs. HEK-293 cells differ in receptor coupling efficiency (e.g., Gαs vs. Gαq).
  • Signal pathway : cAMP accumulation (antagonist) vs. calcium mobilization (partial agonist) reflect pathway bias. Use β-arrestin recruitment assays to resolve functional selectivity and contextualize findings within specific signaling paradigms .

Integration of Multi-Omics Data

Q. How can transcriptomic data enhance understanding of this compound’s effects on neuroinflammatory pathways?

Methodological Answer: Pair RNA-seq analysis of microglial cells (e.g., BV-2 line) treated with this compound with pathway enrichment tools (e.g., DAVID, Metascape). Focus on NF-κB and NLRP3 inflammasome pathways. Validate via qPCR for cytokines (IL-1β, TNF-α) and functional assays (e.g., phagocytosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.